Benzyl N-[(dimethylcarbamoyl)(phenyl)methyl]carbamate
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Overview
Description
Benzyl N-[(dimethylcarbamoyl)(phenyl)methyl]carbamate is a chemical compound with the molecular formula C18H20N2O3 and a molecular weight of 312.37 g/mol . It is known for its diverse applications in various fields of scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl N-[(dimethylcarbamoyl)(phenyl)methyl]carbamate typically involves the reaction of benzylamine with dimethylcarbamoyl chloride and phenylmethyl isocyanate under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[(dimethylcarbamoyl)(phenyl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxide, while reduction may produce this compound alcohol .
Scientific Research Applications
Benzyl N-[(dimethylcarbamoyl)(phenyl)methyl]carbamate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Benzyl N-[(dimethylcarbamoyl)(phenyl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes. It acts by inhibiting the activity of these enzymes, thereby affecting various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- Methyl N-[(dimethylcarbamoyl)(phenyl)methyl]carbamate
- Ethyl N-[(dimethylcarbamoyl)(phenyl)methyl]carbamate
- Propyl N-[(dimethylcarbamoyl)(phenyl)methyl]carbamate
Uniqueness
Benzyl N-[(dimethylcarbamoyl)(phenyl)methyl]carbamate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its benzyl group enhances its reactivity and interaction with molecular targets compared to similar compounds with different alkyl groups .
Properties
IUPAC Name |
benzyl N-[2-(dimethylamino)-2-oxo-1-phenylethyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-20(2)17(21)16(15-11-7-4-8-12-15)19-18(22)23-13-14-9-5-3-6-10-14/h3-12,16H,13H2,1-2H3,(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJWPHNWHMPBOP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C(C1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101139166 |
Source
|
Record name | Carbamic acid, N-[2-(dimethylamino)-2-oxo-1-phenylethyl]-, phenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101139166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1393441-61-6 |
Source
|
Record name | Carbamic acid, N-[2-(dimethylamino)-2-oxo-1-phenylethyl]-, phenylmethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1393441-61-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-[2-(dimethylamino)-2-oxo-1-phenylethyl]-, phenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101139166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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